molecular formula C8H11NO B1630886 2-Methoxy-6-methylaniline CAS No. 50868-73-0

2-Methoxy-6-methylaniline

Cat. No. B1630886
Key on ui cas rn: 50868-73-0
M. Wt: 137.18 g/mol
InChI Key: HKOJYPPTIPJZAZ-UHFFFAOYSA-N
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Patent
US09108936B2

Procedure details

To solution of (2-methoxy-6-methyl-phenyl)-amine (14.5 g, 0.11 mol) in methanol (45.6 ml) and acetic acid (14.5 ml) is added dropwise a solution of bromine (5.45 ml) in acetic acid (45.6 ml) via an addition funnel at 0° C. The reaction mixture is allowed to warm to RT and stirred for 2 h at RT. Ethyl acetate (90 ml) is added and the solid is collected by filtration. The solid thus obtained is washed with ethyl acetate to obtain (4-bromo-2-methoxy-6-methyl-phenyl)-amine as hydrobromide.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
5.45 mL
Type
reactant
Reaction Step One
Quantity
45.6 mL
Type
solvent
Reaction Step One
Quantity
14.5 mL
Type
solvent
Reaction Step One
Quantity
45.6 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[NH2:10].[Br:11]Br.C(OCC)(=O)C>CO.C(O)(=O)C>[Br:11][C:7]1[CH:6]=[C:5]([CH3:9])[C:4]([NH2:10])=[C:3]([O:2][CH3:1])[CH:8]=1.[BrH:11]

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)C)N
Name
Quantity
5.45 mL
Type
reactant
Smiles
BrBr
Name
Quantity
45.6 mL
Type
solvent
Smiles
CO
Name
Quantity
14.5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
45.6 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid is collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
WASH
Type
WASH
Details
is washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)C)N)OC
Name
Type
product
Smiles
Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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